Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester
Overview
Description
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of two fluorine atoms, a nitro group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester typically involves the reaction of 4-nitrophenol with difluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The ethyl ester group is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.
Reduction: Amino-phenoxyacetic acid derivatives.
Ester Hydrolysis: Difluoro-(4-nitro-phenoxy)-acetic acid.
Scientific Research Applications
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group and fluorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. The pathways involved include nucleophilic substitution and reduction reactions, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-6-nitroaniline: Shares the difluoro and nitro functional groups but differs in its overall structure and applications.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: Similar in having fluorine and phenoxy groups but with different substituents and uses.
Uniqueness
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDDODIICBJHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700894 | |
Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383670-74-4 | |
Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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